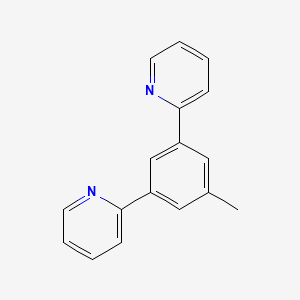

3,5-Di(2-pyridyl)toluene

Description

3,5-Di(2-pyridyl)toluene is a polypyridyl ligand featuring two pyridyl substituents at the 3- and 5-positions of a central toluene ring. This compound is widely utilized in coordination chemistry due to its ability to act as a tridentate ligand, forming stable complexes with transition metals such as iron(II) . Its synthesis often involves cross-coupling reactions, such as the palladium-catalyzed coupling of 1-bromo-3,5-di(2-pyridyl)benzene with amines or other nucleophiles . Key applications include spin-crossover materials and trinuclear metal complexes, which exhibit unique magnetic and electronic properties .

Properties

Molecular Formula |

C17H14N2 |

|---|---|

Molecular Weight |

246.31 g/mol |

IUPAC Name |

2-(3-methyl-5-pyridin-2-ylphenyl)pyridine |

InChI |

InChI=1S/C17H14N2/c1-13-10-14(16-6-2-4-8-18-16)12-15(11-13)17-7-3-5-9-19-17/h2-12H,1H3 |

InChI Key |

DWIULLDYVPWADD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)C2=CC=CC=N2)C3=CC=CC=N3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Research Findings and Key Differences

- Coordination Strength: this compound forms robust trinuclear iron(II) complexes with spin-crossover behavior, while di(2-pyridyl)ketone-based ligands favor mononuclear complexes due to steric and electronic differences .

- Reactivity : Nitro-substituted analogs like 3,5-DNT exhibit explosive reactivity, whereas pyridyl derivatives prioritize stability for material applications .

- Synthetic Flexibility : this compound’s synthesis via palladium catalysis allows modular functionalization, unlike Grignard-dependent benzyl analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.